5-Fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers
5-Fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers
Introduction
5-Fluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structural features, including a fluorine atom, a nitro group, and a carboxylic acid moiety, impart specific reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of 5-Fluoro-2-nitrobenzoic acid consists of a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxylic acid group at the 1-position.
Structure Diagram:
Caption: Chemical structure of 5-Fluoro-2-nitrobenzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-fluoro-2-nitrobenzoic acid[1] |
| CAS Number | 320-98-9[1][2] |
| Molecular Formula | C₇H₄FNO₄[1][2] |
| SMILES | C1=CC(=C(C=C1F)C(=O)O)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)[1] |
| InChIKey | GHYZIXDKAPMFCS-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 5-Fluoro-2-nitrobenzoic acid are summarized below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 185.11 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder[2][3] |
| Melting Point | 131-134 °C[2][3] |
| Boiling Point | 344.2 °C at 760 mmHg[2] |
| Density | 1.258 g/cm³[2] |
| pKa | 1.89 ± 0.25 (Predicted)[2][3] |
| LogP | 1.95530[2] |
| Vapor Pressure | 2.55E-05 mmHg at 25°C[2] |
| Flash Point | 162 °C[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 1[2] |
Experimental Protocols
Synthesis of 5-Fluoro-2-nitrobenzoic acid
A common method for the synthesis of 5-Fluoro-2-nitrobenzoic acid is through the nitration of 3-fluorobenzoic acid.[3][4]
Reaction Scheme:
3-Fluorobenzoic acid + Fuming Nitric Acid (in conc. H₂SO₄) → 5-Fluoro-2-nitrobenzoic acid
Experimental Workflow:
Caption: Synthesis workflow for 5-Fluoro-2-nitrobenzoic acid.
Detailed Protocol:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (e.g., 50 mL).[3]
-
Cooling: Cool the resulting solution to 0°C.[3]
-
Nitration: Slowly add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise to the stirred solution, ensuring the temperature is maintained at or below 0°C.[3]
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for approximately 3 hours. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional hour.[5]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (e.g., 750 mL). A solid precipitate should form.[3]
-
Extraction: Extract the aqueous suspension with ethyl acetate (e.g., 3 x 100 mL).[3]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield 5-Fluoro-2-nitrobenzoic acid as a light yellow solid.[3]
Characterization:
-
¹H NMR (300 MHz, d6-DMSO): δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm.[3]
Reactivity and Applications in Drug Development
5-Fluoro-2-nitrobenzoic acid is a versatile intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.
A significant application is in the synthesis of quinazolinone derivatives, which have been investigated as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).[3] The p38α MAPK pathway is implicated in inflammatory responses, making its inhibitors potential therapeutic agents for inflammatory diseases.
Conceptual Signaling Pathway Involvement:
Caption: Inhibition of the p38α MAPK pathway by a derivative.
Safety and Handling
5-Fluoro-2-nitrobenzoic acid is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |
Handling Precautions:
-
Avoid breathing dust.[6]
-
Wear protective gloves, eye protection, and face protection.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Wash skin thoroughly after handling.[6]
Storage:
-
Store in a dry, well-ventilated place. Keep the container tightly closed.[2]
References
- 1. 5-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 5-Fluoro-2-nitrobenzoic acid CAS#: 320-98-9 [amp.chemicalbook.com]
- 4. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
